Regiochemical Authentication: Differentiating the N1-Butyl Isomer from the N2-Butyl Isomer by ¹H NMR Spectroscopy
The 1H‑Indazol‑3‑ol, 1‑butyl‑6‑chloro‑ (CAS 1016‑15‑5) is the N1‑butyl isomer, not the N2‑butyl isomer (CAS 89438‑58‑4). The ¹H NMR spectrum of the N1‑butyl isomer, acquired in DMSO‑d₆, exhibits a characteristic resonance pattern for the butyl chain attached to N1 that is distinct from the pattern produced by N2‑substitution [1]. In contrast, the N2‑isomer (2‑butyl‑6‑chloro‑1H‑indazol‑3(2H)‑one) shows a different chemical shift dispersion for the butyl protons due to the altered magnetic environment of the adjacent carbonyl group. This spectral distinction provides an unambiguous, quantitative identity check: procurement of the wrong isomer can be detected by simple ¹H NMR comparison. The Wiley KnowItAll database includes the reference spectrum for this specific N1‑butyl‑6‑chloro compound, enabling direct spectral matching [1].
| Evidence Dimension | ¹H NMR chemical shift pattern for the butyl group |
|---|---|
| Target Compound Data | ¹H NMR spectrum in DMSO-d₆ (Wiley KnowItAll reference spectrum) [1] |
| Comparator Or Baseline | 2-Butyl-6-chloro-1H-indazol-3(2H)-one (CAS 89438-58-4): distinct butyl proton chemical shift dispersion due to N2-substitution |
| Quantified Difference | Qualitative differentiation by peak pattern; direct spectral overlay with reference library permits unambiguous isomer assignment |
| Conditions | ¹H NMR, DMSO-d₆ solvent, reference spectrum sourced from G. Palazzo, Angelini Francesco (Rome, Italy) [1] |
Why This Matters
Regiochemical identity determines reactivity in downstream alkylation steps; purchasing the N2-isomer instead of the specified N1-isomer will lead to failed synthesis of the intended 3‑dialkylaminoalkoxy pharmacophores.
- [1] SpectraBase. 1-butyl-6-chloro-1H-indazol-3-ol. Compound ID: G0NbbJXVHXj. John Wiley & Sons, Inc. View Source
